L-亮氨醇

描述

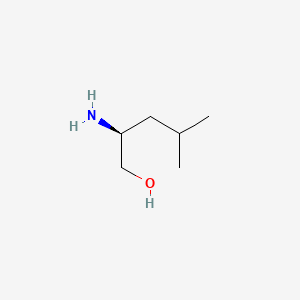

L-亮氨醇,也称为(S)-2-氨基-4-甲基-1-戊醇,是一种属于氨基醇类的有机化合物。它是一种具有特定旋光性的手性分子,在各种生化和药物应用中都是重要的化合物。 L-亮氨醇是一种无色透明至淡黄色粘性液体,可溶于水和各种有机溶剂,如醇和醚 .

科学研究应用

Pharmaceutical Development

L-Leucinol serves as a crucial building block in the synthesis of pharmaceuticals, particularly in creating amino acid derivatives that enhance drug efficacy. Its role in peptide synthesis is particularly noteworthy, where it acts as a protecting group, allowing for selective modifications of amino acids without unwanted reactions. This stability under various conditions makes it a preferred choice for chemists .

Case Study: Peptide-Based Drug Design

A study highlighted the use of L-Leucinol in designing peptide-based drugs targeting specific receptors. The compound's ability to enhance bioactivity is critical for developing effective therapeutics, particularly in treating metabolic disorders .

Biotechnology

In biotechnology, L-Leucinol is utilized in producing biopolymers and as a substrate in fermentation processes. This application aids in developing bio-based materials, which are increasingly important for sustainable practices.

Data Table: Applications of L-Leucinol in Biotechnology

| Application | Description |

|---|---|

| Biopolymer Production | Used as a building block for biodegradable materials |

| Fermentation Processes | Acts as a substrate to enhance microbial growth |

Food Industry

L-Leucinol functions as a flavor enhancer and nutritional supplement within the food industry. It provides essential amino acids that support dietary needs, especially in protein-rich formulations.

Case Study: Nutritional Supplementation

Research has shown that supplementation with L-Leucinol can improve lean tissue mass and functional performance in elderly populations. In a double-blind study, participants receiving L-Leucinol-enriched essential amino acids demonstrated significant improvements in muscle strength and overall functional status .

Cosmetic Applications

In cosmetics, L-Leucinol is incorporated into skincare products for its moisturizing properties. It helps improve skin hydration and texture, making it a valuable ingredient in various formulations.

Data Table: Benefits of L-Leucinol in Cosmetics

| Benefit | Description |

|---|---|

| Moisturizing Properties | Enhances skin hydration and texture |

| Anti-aging Effects | May reduce the appearance of fine lines |

Agricultural Science

L-Leucinol is being explored for its potential in agricultural science, particularly in plant growth regulation. It may promote healthier crop yields and enhance resistance to environmental stressors.

Case Study: Crop Yield Improvement

Research indicates that L-Leucinol can positively influence plant growth by regulating hormonal pathways, which could lead to improved crop resilience against adverse conditions .

作用机制

L-亮氨醇的作用机制涉及它与特定分子靶点和途径的相互作用。在生物系统中,L-亮氨醇可以作为某些酶和受体的配体,调节它们的活性。 例如,它可以通过与活性位点结合来抑制氨基肽酶N,从而阻止酶裂解肽键 . 此外,L-亮氨醇可以通过与细胞膜上的转运蛋白和受体相互作用来影响细胞信号通路 .

类似化合物:

L-亮氨酸: 一种必需氨基酸,结构相似,但缺少L-亮氨醇中存在的羟基。

L-异亮氨酸: 另一种支链氨基酸,具有不同的侧链构型。

L-缬氨酸: 一种支链氨基酸,侧链较短.

独特性: L-亮氨醇的独特性在于其手性性质以及同时存在氨基和羟基官能团。这种双重功能使其能够参与比其类似物更广泛的化学反应。 此外,它作为手性砌块的能力使其在合成对映异构体纯化合物的合成中具有价值 .

准备方法

合成路线和反应条件: L-亮氨醇可以通过多种方法合成。一种常见的方法是使用还原剂(如氢化锂铝)还原L-亮氨酸。 反应通常在无水溶剂(如乙醚)中进行,并在惰性气氛下进行以防止氧化 .

工业生产方法: 在工业环境中,L-亮氨醇可以通过在金属催化剂(如钯碳)存在下催化氢化L-亮氨酸盐酸盐来生产。 反应在高压和高温下进行以获得高产率 .

化学反应分析

反应类型: L-亮氨醇会经历各种化学反应,包括:

氧化: L-亮氨醇可以使用氧化剂(如高锰酸钾或三氧化铬)氧化成相应的醛或酮。

还原: 可以使用还原剂(如硼氢化钠)进一步还原形成伯胺。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 氯化亚砜用于将羟基转化为氯化物.

主要产品:

氧化: 醛和酮。

还原: 伯胺。

取代: 卤代烷.

相似化合物的比较

L-Leucine: An essential amino acid with a similar structure but lacks the hydroxyl group present in L-Leucinol.

L-Isoleucine: Another branched-chain amino acid with a different side chain configuration.

L-Valine: A branched-chain amino acid with a shorter side chain.

Uniqueness: L-Leucinol’s uniqueness lies in its chiral nature and the presence of both amino and hydroxyl functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Additionally, its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds .

生物活性

L-Leucinol, a derivative of the essential amino acid L-leucine, has garnered attention for its biological activity, particularly in the context of metabolic regulation, therapeutic applications, and potential benefits in various health conditions. This article presents a comprehensive overview of L-leucinol's biological activity, supported by recent research findings and case studies.

Overview of L-Leucinol

L-Leucinol is known to influence protein synthesis and metabolic pathways, primarily through its role in activating the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival. The biological effects of L-leucinol extend to various physiological processes, including muscle metabolism, immune response modulation, and potential therapeutic applications in metabolic disorders.

-

Protein Synthesis :

- L-Leucinol significantly enhances protein synthesis by activating mTOR signaling. This activation leads to increased phosphorylation of S6K1 and 4E-BP1, which are key regulators in the translation initiation process.

- Studies indicate that leucine supplementation can stimulate protein synthesis in skeletal muscle, liver, and adipose tissue, promoting overall metabolic health .

-

Metabolic Regulation :

- Research has shown that L-leucinol can modulate metabolic pathways by influencing the TCA (tricarboxylic acid) cycle and promoting oxidative phosphorylation. This effect is particularly relevant in enhancing the efficacy of antibiotics against drug-resistant bacteria .

- In a study involving Salmonella serotypes, exogenous L-leucine was found to increase the bactericidal effect of sarafloxacin by reprogramming bacterial metabolism and increasing reactive oxygen species (ROS) production .

-

Erythropoiesis :

- A multicenter study demonstrated that L-leucinol supplementation improved erythroid responses in patients with Diamond-Blackfan anemia (DBA), leading to increased weight and growth velocity in a subset of subjects . This suggests a potential role for L-leucinol in managing anemia-related conditions.

Study on Drug-Resistant Bacteria

A recent study confirmed that exogenous L-leucine enhances the killing effect of sarafloxacin on drug-resistant Salmonella strains. The metabolic state of these bacteria was altered through the addition of L-leucine, resulting in increased intracellular NADH levels and improved antibiotic efficacy .

Clinical Trial for Diamond-Blackfan Anemia

In a phase I/II trial involving 55 subjects with DBA, L-leucinol was administered to evaluate its safety and efficacy. Results indicated that 16% of subjects exhibited an erythroid response, with significant improvements in weight and linear growth observed in a notable percentage of participants . These findings underscore the compound's potential therapeutic applications beyond traditional amino acid roles.

Research Findings Summary

属性

IUPAC Name |

(2S)-2-amino-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSSPAXIFBTOHY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032725 | |

| Record name | (S)-2-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7533-40-6 | |

| Record name | L-Leucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7533-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007533406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。